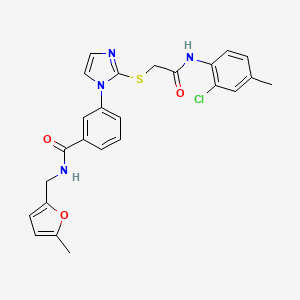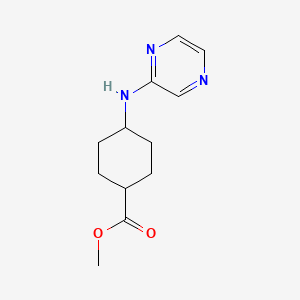
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound belongs to the class of cyclohexane carboxylates, which are known to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacteria and fungi. The compound has also been shown to reduce inflammation in animal models of arthritis. In addition, it has been shown to have antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. In addition, the compound has been extensively studied, and its biological activities are well-established. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's effects on other biological processes, such as angiogenesis and apoptosis. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has potential applications in medicine and pharmaceuticals. The compound has been extensively studied for its antimicrobial, anti-inflammatory, and antitumor activities. Although its mechanism of action is not fully understood, its biological activities are well-established. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate involves the reaction of 4-(pyrazin-2-ylamino)cyclohexanone with methyl chloroformate. This reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been shown to have antimicrobial, anti-inflammatory, and antitumor activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-2-4-10(5-3-9)15-11-8-13-6-7-14-11/h6-10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWFZDRCRBYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
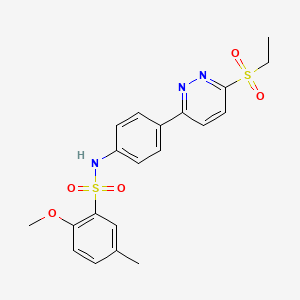
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
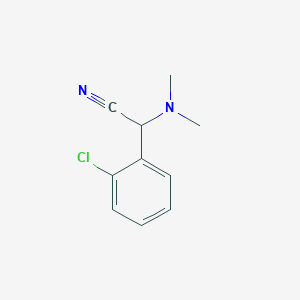
![2-Bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)
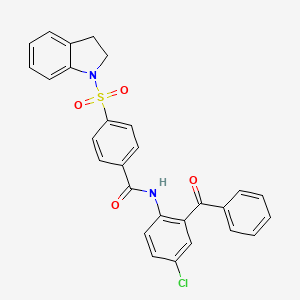
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)
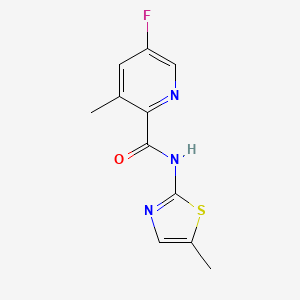
![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)
